molecular formula C14H13O4P B072837 4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide CAS No. 1222-87-3

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide

Cat. No. B072837
CAS RN: 1222-87-3
M. Wt: 276.22 g/mol
InChI Key: LKQSEFCGKYFESN-UHFFFAOYSA-N
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Description

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide, also known as 2-(2-methylphenoxy)-2,4-dihydro-1,3,2λ⁵-benzodioxaphosphinin-2-one, belongs to the class of organic compounds known as aryl phosphotriesters .


Molecular Structure Analysis

The molecular formula of this compound is C14H13O4P . It is an aryl phosphate in which the phosphate is esterified at exactly three positions .


Chemical Reactions Analysis

The compound is known to interact with butyrylcholinesterase (BChE) in the body, forming a product known as Adduct Ad11 . This is part of the in vivo metabolism of the flame-retardant tri-ortho-cresyl phosphate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.22400 . It has a density of 1.32g/cm3 and a boiling point of 362.4ºC at 760mmHg . The flash point is 186.6ºC .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . Medical attention should be sought immediately in all cases .

Future Directions

The compound is a product of the metabolism of well-known flame-retardant tri-ortho-cresyl phosphate . Future research could focus on understanding the implications of this metabolism and the potential effects of the compound on the body. The efficiency of organophosphate release from albumin and butyrylcholinesterase adducts when exposed to fluoride ion could also be a potential area of study .

properties

IUPAC Name

2-(2-methylphenoxy)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O4P/c1-11-6-2-4-8-13(11)17-19(15)16-10-12-7-3-5-9-14(12)18-19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQSEFCGKYFESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP2(=O)OCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924111
Record name 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide

CAS RN

1222-87-3
Record name Cresyl saligenin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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